1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol
Description
1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol is a piperidine derivative characterized by a 4-piperidinol core substituted at the 1-position with a 4-chlorophenylsulfonyl group and at the 4-position with a diethylaminomethyl moiety. This compound shares structural motifs with antipsychotics (e.g., haloperidol metabolites) and synthetic opioids (e.g., W-series analogs), though its specific pharmacological profile remains underexplored .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(diethylaminomethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3S/c1-3-18(4-2)13-16(20)9-11-19(12-10-16)23(21,22)15-7-5-14(17)6-8-15/h5-8,20H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKNXBJAAYUDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol is a derivative of piperidine that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and binding interactions with serum proteins.
Synthesis and Structure
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine derivatives. The structural elucidation of synthesized compounds is usually performed using techniques such as -NMR, -NMR, IR spectroscopy, and mass spectrometry (MS) to confirm the presence of the sulfonyl and piperidine moieties .
Antibacterial Properties
Research indicates that piperidine derivatives exhibit significant antibacterial activity. The synthesized compound demonstrated moderate to strong activity against various bacterial strains, particularly:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
| Staphylococcus aureus | Weak |
These findings suggest that the presence of the sulfonyl group enhances the antibacterial efficacy of the compound .
Enzyme Inhibition
The compound also exhibits notable enzyme inhibitory activities. It has been evaluated for its ability to inhibit:
- Acetylcholinesterase (AChE) : This enzyme is crucial in the regulation of neurotransmission. The synthesized compound showed strong inhibitory effects, making it a candidate for further studies in neurodegenerative diseases.
- Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria. The compound displayed significant inhibitory activity against urease, indicating its potential in antimicrobial therapy .
Binding Interactions
Bovine Serum Albumin (BSA) Binding Studies : The interaction between the synthesized compound and BSA was assessed through in silico docking studies. These studies revealed that the compound binds effectively to BSA, suggesting potential implications for drug delivery and bioavailability .
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of several piperidine derivatives, 1-[(4-Chlorophenyl)sulfonyl]-4-[(diethylamino)methyl]-4-piperidinol was among the most active against Salmonella typhi. The study utilized a disk diffusion method to assess efficacy, confirming its potential as a therapeutic agent against bacterial infections .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various synthesized compounds, including our target compound. The results indicated that it had an IC50 value lower than many known inhibitors for both AChE and urease, highlighting its potency and potential for development into a pharmaceutical agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
1-[(4-Chlorophenyl)sulfonyl]-4-([4-(4-fluorophenyl)piperazino]methyl)-4-piperidinol (CAS 478041-65-5)
- Structure: Replaces the diethylamino group with a 4-(4-fluorophenyl)piperazinylmethyl substituent.
- Molecular Formula : C₂₂H₂₇ClFN₃O₃S.
- Increased molecular weight (467.98 g/mol vs. ~385–451 g/mol in analogs) may reduce membrane permeability.
1-[(4-Chlorophenyl)sulfonyl]-4-[(4-phenylpiperazino)methyl]-4-piperidinol (CAS 478041-60-0)
- Structure : Features a phenylpiperazine substituent.
- Molecular Formula : C₂₂H₂₈ClN₃O₃S.
- The absence of a fluorine atom (cf. CAS 478041-65-5) may alter electronic properties and receptor binding kinetics.
4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol (CAS 478041-68-8)
- Structure: Substitutes diethylamino with a 7-membered azepane ring.
- Molecular Formula : C₁₈H₂₇ClN₂O₃S.
- Key Differences: The azepane ring introduces conformational flexibility, which may enhance interaction with larger binding pockets in biological targets . Reduced nitrogen content (2 vs.
Functional Group Modifications
ETHYL 1-(4-CHLOROBENZYL)-4-[(4-METHOXYPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS 866135-91-3)
- Structure : Contains a methoxyphenylsulfonyl group and an ethyl ester.
- Molecular Formula: C₂₂H₂₆ClNO₅S.
- The ester moiety suggests prodrug characteristics, requiring enzymatic hydrolysis for activation .
1-[4-[(Diethylamino)sulfonyl]-2-nitrophenyl]piperidine-4-carboxylic acid
- Structure: Integrates a diethylaminosulfonyl group and a nitro substituent.
- Molecular Formula : C₁₆H₂₃N₃O₆S.
- The carboxylic acid moiety improves solubility but may limit CNS penetration .
Pharmacokinetic and Metabolic Considerations
- Haloperidol Analogs (e.g., Reduced Haloperidol): The 4-piperidinol core is shared with haloperidol metabolites, which undergo CYP3A4-mediated oxidation and glucuronidation . The sulfonyl group in the target compound likely reduces susceptibility to carbonyl reductase-mediated reduction, enhancing metabolic stability.
- W-Series Opioids (e.g., W-18) :
Data Table: Key Structural and Pharmacological Comparisons
*Exact molecular formula inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
